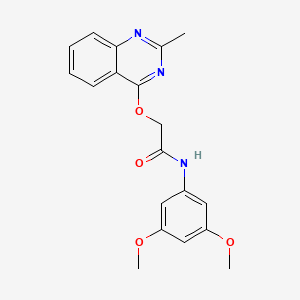

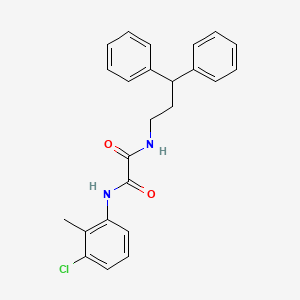

N-(3,5-dimethoxyphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(3,5-dimethoxyphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide" is a novel molecule that appears to be related to a family of compounds with diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs of quinazoline and acetamide are recurrent in the literature, suggesting potential therapeutic applications. For instance, quinazoline derivatives have been synthesized and evaluated for their therapeutic efficacy in treating diseases such as Japanese encephalitis, showcasing significant antiviral and antiapoptotic effects . Similarly, other quinazoline and acetamide derivatives have been investigated for their anticonvulsant , neuroprotective , and potential anticancer activities .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of mercury(II)-mediated ring closure , Sonogashira cross-coupling , and reactions with substituted benzyl amines . These methods yield compounds with the quinazoline skeleton, which is a common feature in the target molecule. The synthesis processes are typically confirmed by analytical techniques such as NMR spectroscopy and mass spectral analysis .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often confirmed using spectroscopic methods such as FT-IR, FT-Raman, and NMR . Computational methods like DFT calculations are used to predict vibrational wavenumbers and compare them with experimental values, which usually show good agreement . Molecular docking studies are also conducted to predict the interaction of these compounds with biological targets, such as the BRCA2 complex .

Chemical Reactions Analysis

The chemical reactivity of quinazoline derivatives can be inferred from their interactions with various amines and the subsequent formation of acetamide linkages . The presence of electron-withdrawing or electron-donating groups on the phenyl ring can influence the reactivity and the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as their optical and electrostatic characteristics, are explored using theoretical calculations. For example, the nonlinear optical properties and the molecular electrostatic potential maps provide insights into the charge distribution within the molecule . These properties are crucial for understanding the interaction of the compounds with biological systems and their potential as therapeutic agents.

properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-12-20-17-7-5-4-6-16(17)19(21-12)26-11-18(23)22-13-8-14(24-2)10-15(9-13)25-3/h4-10H,11H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPRAFWBLOSQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,7R)-5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2532808.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2532812.png)

![N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2532813.png)

![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)((2S)-bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B2532820.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2532822.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2532825.png)

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532827.png)

![2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylethanol](/img/structure/B2532828.png)